1-(2,6-Dimethylpiperidin-1-yl)-3-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy}propan-2-ol
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Overview
Description
1-(2,6-Dimethylpiperidin-1-yl)-3-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy}propan-2-ol is a complex organic compound with a unique structure It consists of two 2,6-dimethylpiperidinyl groups attached to a central propanol backbone, which is further connected to a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)-3-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy}propan-2-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidinyl Groups: The initial step involves the synthesis of 2,6-dimethylpiperidine through the reaction of 2,6-dimethylpyridine with hydrogen in the presence of a catalyst.
Attachment to the Propanol Backbone: The 2,6-dimethylpiperidinyl groups are then attached to a propanol backbone through a nucleophilic substitution reaction.
Formation of the Phenoxy Group: The phenoxy group is introduced through an etherification reaction, where a phenol derivative reacts with the intermediate compound.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylpiperidin-1-yl)-3-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The piperidinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Compounds with new functional groups replacing the piperidinyl groups.
Scientific Research Applications
1-(2,6-Dimethylpiperidin-1-yl)-3-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy}propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)-3-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy}propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dimethylpiperidin-1-yl)-3-(methylamino)propan-2-ol
- 2-(2,6-Dimethylpiperidin-1-yl)acetic acid
- 3-(2,6-Dimethylpiperidin-1-yl)propan-1-ol
Uniqueness
1-(2,6-Dimethylpiperidin-1-yl)-3-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy}propan-2-ol is unique due to its complex structure, which includes multiple functional groups and a phenoxy moiety
Properties
Molecular Formula |
C26H44N2O4 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-[4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol |
InChI |
InChI=1S/C26H44N2O4/c1-19-7-5-8-20(2)27(19)15-23(29)17-31-25-11-13-26(14-12-25)32-18-24(30)16-28-21(3)9-6-10-22(28)4/h11-14,19-24,29-30H,5-10,15-18H2,1-4H3 |
InChI Key |
ODYINPFMZIJYIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=C(C=C2)OCC(CN3C(CCCC3C)C)O)O)C |
Origin of Product |
United States |
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